![molecular formula C19H21NO2 B5518118 3-[4-(benzyloxy)phenyl]-N-isopropylacrylamide](/img/structure/B5518118.png)
3-[4-(benzyloxy)phenyl]-N-isopropylacrylamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic synthesis routes. For example, the synthesis and structural elucidation of related molecules have been detailed through methods that include spectroscopic and structural characterization supported by quantum chemical calculations (Kolev & Angelov, 2008). These processes typically involve multiple steps, including acylation, methylation, and protection of functional groups to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[4-(benzyloxy)phenyl]-N-isopropylacrylamide is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These techniques provide insights into the arrangement of atoms within the molecule and the geometry of its various functional groups. For instance, research into related molecules has revealed complex intramolecular interactions, such as hydrogen bonding and torsional angles, which influence the overall molecular conformation (Silaichev et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 3-[4-(benzyloxy)phenyl]-N-isopropylacrylamide and its analogs typically focus on polymerization processes and the modification of its functional groups to tailor its properties for specific applications. For example, benzyl and cumyl dithiocarbamates have been used as chain transfer agents in the RAFT polymerization of N-isopropylacrylamide to study the kinetics and mechanism of polymerization (Schilli et al., 2002).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and thermal stability, are crucial for its application in various fields. The synthesis and property study on Eu(III) complexes of modified poly(N-isopropylacrylamide) highlight the importance of understanding the thermal and solvothermal properties of these materials (Tao et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different conditions, and the ability to undergo specific reactions, are integral to the application of 3-[4-(benzyloxy)phenyl]-N-isopropylacrylamide. Studies on the synthesis, characterization, and in vitro cell culture viability of degradable polymers based on N-isopropylacrylamide derivatives shed light on the biocompatibility and degradation behavior of these materials (Siegwart et al., 2008).
Scientific Research Applications
Multifunctional Sensing Material
A study by (Yang et al., 2007) introduces a multifunctional material, poly(N-isopropylacrylamide) containing 2-(2-hydroxyphenyl)benzoxazole (HPBO), for sensing pH, zinc ion concentration, or temperature. This polymer shows promising applications in environmental and biological sensing due to its unique fluorescence characteristics.
Fluorescent Molecular Thermometers
Uchiyama et al. (2003) developed fluorescent molecular thermometers based on poly(N-isopropylacrylamide) copolymers. These thermometers exhibit a significant increase in fluorescence intensity with temperature change and have potential applications in biological and chemical temperature sensing (Uchiyama et al., 2003).
RAFT Polymerization
Research by (Schilli et al., 2002) explores the RAFT polymerization of N-isopropylacrylamide, demonstrating the polymer's utility in precisely controlled polymer synthesis. This has implications for developing polymers with specific properties for medical and industrial applications.
Polybenzoxazine Synthesis
Trejo-Machin et al. (2017) discuss the use of phloretic acid for the synthesis of polybenzoxazines. This research opens up possibilities for creating materials with specific thermal and thermo-mechanical properties suitable for various applications, including aerospace and electronics (Trejo-Machin et al., 2017).
Controlled Molecule Release
Gao et al. (2013) describe a device for controlled and triggered small molecule delivery, utilizing a polymer film of poly(N-isopropylacrylamide)-co-acrylic acid. This technology could lead to advanced drug delivery systems and implantable devices for medicine (Gao et al., 2013).
properties
IUPAC Name |
(E)-3-(4-phenylmethoxyphenyl)-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15(2)20-19(21)13-10-16-8-11-18(12-9-16)22-14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,20,21)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDYHYRSQDRVLV-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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